2-(4-Méthyl-1H-1,2,3-triazol-1-yl)éthanamine

Vue d'ensemble

Description

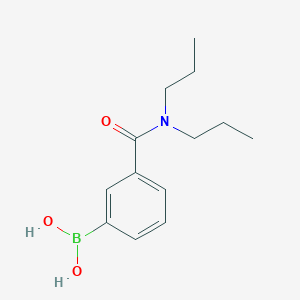

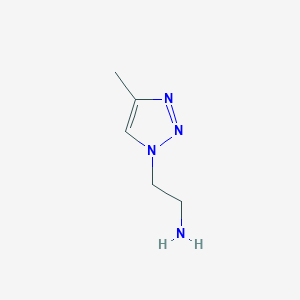

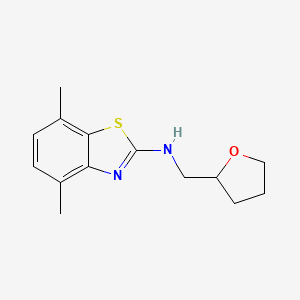

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc. . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, tels que le médicament anticonvulsivant rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique β-lactame tazobactam .

Synthèse organique

Les 1,2,3-triazoles jouent un rôle important dans la synthèse organique . Ce sont l'un des hétérocycles à cinq chaînons contenant de l'azote les plus importants et ont un large éventail d'applications .

Chimie des polymères

Dans le domaine de la chimie des polymères, les 1,2,3-triazoles sont largement utilisés . Ils contribuent à la grande stabilité chimique des polymères .

Chimie supramoléculaire

Les 1,2,3-triazoles sont également utilisés en chimie supramoléculaire . Ils ont un fort moment dipolaire (4,8 à 5,6 Debye) et une capacité de liaison hydrogène .

Bioconjugaison et biologie chimique

Les 1,2,3-triazoles ont été largement utilisés dans les stratégies de bioconjugaison . Ils sont également pertinents en biologie chimique .

Imagerie fluorescente

Les 1,2,3-triazoles ont des applications dans l'imagerie fluorescente . Ils peuvent être utilisés dans le développement de biosenseurs utilisés dans les tests diagnostiques cliniques .

Science des matériaux

En science des matériaux, les 1,2,3-triazoles sont utilisés dans la fabrication d'agrochimiques, d'inhibiteurs de corrosion, de photostabilisateurs et de colorants . Ils jouent également un rôle important dans les cristaux liquides et les matériaux polymères .

Agents anticancéreux

Les dérivés du 1,2,4-triazole ont montré une activité cytotoxique prometteuse contre la lignée cellulaire Hela . Ils ont une bonne sélectivité contre les lignées cellulaires cancéreuses normales et cytotoxiques .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various biological processes such as respiration and the transport of carbon dioxide and bicarbonate.

Mode of Action

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme by 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine affects the carbon dioxide and bicarbonate transport pathways . This can lead to changes in the acid-base balance in the body, which can have downstream effects on various physiological processes.

Pharmacokinetics

The compound’s drug-likeness and pharmacokinetic properties have been predicted computationally . These predictions suggest that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.

Result of Action

It is known that the compound’s inhibition of the carbonic anhydrase-ii enzyme can lead to changes in the body’s acid-base balance . This could potentially have effects at the cellular level, impacting various physiological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine. For instance, the compound’s synthesis has been achieved in an aqueous medium , suggesting that the compound may be stable in such environments.

Analyse Biochimique

Biochemical Properties

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter. The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synapses . Additionally, 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine exhibits antibacterial, antimalarial, and antiviral activities .

Cellular Effects

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by arresting the cell cycle at the sub-G1 and G2/M phases . This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine involves several binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it can interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with tubulin, a protein involved in cell division .

Dosage Effects in Animal Models

The effects of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of acetylcholinesterase and induction of apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions

Metabolic Pathways

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

2-(4-methyltriazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5-4-9(3-2-6)8-7-5/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWJIKMZQXUVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672501 | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086601-35-5 | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)

amine](/img/structure/B1486631.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)

![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

amine](/img/structure/B1486646.png)